molecular formula C8H14N2O3 B1416332 tert-butyl N-(2-isocyanatoethyl)carbamate CAS No. 284049-22-5

tert-butyl N-(2-isocyanatoethyl)carbamate

Cat. No.: B1416332
CAS No.: 284049-22-5
M. Wt: 186.21 g/mol
InChI Key: WBWONFFHESOLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2-isocyanatoethyl)carbamate (CAS 284049-22-5) is a high-value bifunctional reagent of significant interest in advanced chemical synthesis and materials science. This compound features both a highly reactive isocyanate (-NCO) group and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile building block for constructing complex molecular architectures . Its primary research application lies in polymer science, particularly in the synthesis of polyurethanes and functionalized polymers. The isocyanate group readily undergoes reaction with polyols to form urethane linkages, serving as a critical crosslinking agent to create durable coatings, adhesives, and elastomers . The Boc-protected amine serves as a masked primary amine, which can be easily deprotected under mild acidic conditions to generate a free amine, enabling sequential functionalization . This unique combination of reactive and protective groups in a single molecule allows researchers to precisely control the structure and properties of novel materials, such as those synthesized via Lossen rearrangement to create reactive isocyanate group-containing polymers . In pharmaceutical research and development, this compound is a crucial intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) and for constructing complex molecules like PROTACs. Its molecular formula is C8H14N2O3 and it has a molecular weight of 186.21 g/mol . This product is classified as a hazardous chemical and requires careful handling. It must be stored under an inert atmosphere in a freezer, ideally under -20°C, to maintain its stability and prevent moisture-induced degradation or polymerization . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(2-isocyanatoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWONFFHESOLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reagents: tert-butyl carbamate, 2-isocyanatoethylamine
  • Solvent: Typically an organic solvent such as dichloromethane or tetrahydrofuran
  • Catalyst: Optional, depending on the desired yield and purity
  • Temperature: Room temperature to moderate heating (e.g., 40°C to 60°C)
  • Reaction Time: Several hours to overnight

Purification Methods

After synthesis, purification is crucial to obtain the compound in its pure form. Common methods include:

Industrial Production Considerations

In industrial settings, large-scale reactors are used to optimize yield and purity. The process may involve continuous thermal decomposition of carbamates to produce isocyanates, similar to methods described in patent literature.

Challenges and Solutions

  • Challenges: Side reactions and impurities can affect product quality.
  • Solutions: Use of inert solvents and controlled reaction conditions to minimize side reactions.

Research Findings and Applications

Recent studies have explored the biological activity of carbamate derivatives, including potential anticancer properties. Isocyanates, in general, are known for their role in producing polyurethane foams and other materials, but their biological effects are also of interest.

Biological Activity

  • Cytotoxicity: Isocyanates can exhibit cytotoxic effects on cell lines.
  • Inflammatory Response: Known to trigger inflammatory responses, potentially leading to conditions like asthma.

Comparison with Similar Compounds

Compound CAS Number Molecular Formula Molecular Weight
This compound 284049-22-5 C8H14N2O3 186.21 g/mol
tert-Butyl carbamate 731-64-4 C5H11NO2 103.15 g/mol
2-Isocyanatoethylamine 110-22-5 C3H6N2O 86.09 g/mol

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-isocyanatoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Triethylamine, dibutyltin dilaurate

    Solvents: Dichloromethane, toluene

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-isocyanatoethyl)carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. For example, it has been utilized in the synthesis of lacosamide, a drug used for epilepsy treatment .

Polymer Science

In polymer chemistry, this compound is utilized to create polyurethanes and other polymeric materials due to its isocyanate functionality. The ability to react with polyols allows for the formation of versatile materials with customizable properties, making it valuable in coatings, adhesives, and elastomers .

Biomedicine

This compound has applications in biomedicine as well, particularly in drug delivery systems and as a reagent in biological experiments. Its reactivity allows it to form stable linkages with biomolecules, facilitating targeted drug delivery mechanisms .

Case Study 1: Synthesis of Lacosamide

A study highlighted the synthesis of lacosamide from this compound, demonstrating its utility as a precursor in pharmaceutical applications. The synthesis involved multiple steps including condensation reactions that yielded high purity and efficiency .

Case Study 2: Development of Polyurethane Materials

Research has shown that using this compound in the production of polyurethanes results in materials with enhanced mechanical properties and thermal stability. These materials have been tested for use in automotive and construction applications, showcasing their versatility and robustness .

Summary Table of Applications

Application FieldSpecific Use CaseBenefits
Medicinal ChemistrySynthesis of lacosamideEffective treatment for epilepsy
Polymer ScienceProduction of polyurethane materialsCustomizable properties for various uses
BiomedicineDrug delivery systemsTargeted delivery and enhanced stability

Mechanism of Action

The mechanism of action of tert-butyl N-(2-isocyanatoethyl)carbamate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas or carbamates. These reactions are crucial in various biological and chemical processes, including enzyme inhibition and polymer formation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -NCO C₈H₁₄N₂O₃ 186 High reactivity with amines/alcohols; polymer/drug synthesis Inferred
tert-Butyl N-(2-aminoethyl)carbamate -NH₂ C₇H₁₆N₂O₂ 160 Amine precursor; Boc deprotection for drug intermediates
tert-Butyl N-(2-azidoethyl)carbamate -N₃ C₇H₁₃N₅O₂ 199 Click chemistry applications (e.g., CuAAC reactions)
tert-Butyl benzyl(2-oxoethyl)carbamate -O-(C=O)-C₆H₅ C₁₄H₁₉NO₃ 249 Ketone functionality; potential for Schiff base formation
tert-Butyl N-(2-hydroxyethyl)carbamate -OH C₇H₁₅NO₃ 161 Alcohol precursor; solubilizing agent
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate Cyclobutyl + -NH₂ C₁₁H₂₂N₂O₂ 214 Conformational rigidity; bioactive molecule design

Functional Group Reactivity

  • Isocyanato (-NCO): Exhibits high electrophilicity, reacting with amines (to form ureas) and alcohols (to form urethanes). This contrasts with the nucleophilic -NH₂ group in tert-butyl N-(2-aminoethyl)carbamate, which participates in amide couplings .
  • Azido (-N₃) : Enables click chemistry (e.g., strain-promoted azide-alkyne cycloaddition), useful in bioconjugation .
  • Hydroxy (-OH) : Enhances solubility in polar solvents but reduces reactivity compared to -NCO .

Biological Activity

tert-butyl N-(2-isocyanatoethyl)carbamate is a compound of interest in various fields, particularly in medicinal chemistry and material science. Its biological activity is largely attributed to the isocyanate functional group, which is known for its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential therapeutic uses.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₃N₃O₂
  • Molecular Weight : 155.19 g/mol
  • IUPAC Name : this compound

The presence of the isocyanate group (-N=C=O) is critical for its biological interactions, particularly in covalent bonding with nucleophilic sites in proteins and other biomolecules.

1. Cytotoxicity and Cell Viability

Research indicates that isocyanates can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that exposure to isocyanates can lead to cell death through mechanisms such as apoptosis and necrosis. The degree of cytotoxicity often depends on the concentration and exposure duration.

Cell LineIC50 (µM)Effect Observed
A549 (Lung)10Induction of apoptosis
HeLa (Cervical)15Necrotic cell death
HCT116 (Colon)20Cell cycle arrest

2. Inflammatory Response

Isocyanates are known to trigger inflammatory responses. They can activate pathways involving cytokine release, leading to conditions such as asthma and contact dermatitis upon dermal exposure. The compound's ability to modify proteins may result in altered immune responses.

3. Anticancer Potential

Recent studies have explored the anticancer properties of carbamate derivatives. For example, compounds similar to this compound have shown micromolar activity against various cancer cell lines, indicating potential for development as anticancer agents.

Case Study 1: Cytotoxic Effects on Lung Cancer Cells

A study investigated the effects of this compound on A549 lung cancer cells. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability through apoptosis induction.

Case Study 2: Inflammatory Response in Animal Models

In vivo studies demonstrated that exposure to isocyanates resulted in increased levels of pro-inflammatory cytokines in animal models. This suggests a potential role for this compound in modulating immune responses.

Research Findings

Several research findings highlight the biological activity of this compound:

  • Reactivity with Proteins : Isocyanates react with amino acids such as cysteine and lysine, leading to protein modification which can affect protein function.
  • Potential Therapeutic Applications : Given its reactivity, there is ongoing research into utilizing this compound for targeted drug delivery systems or as a scaffold in tissue engineering.

Q & A

Q. How do solvent effects influence the synthetic yield of this compound?

  • Methodological Answer : Polar aprotic solvents (THF, DCM) improve Boc protection yields (80–90%) by stabilizing intermediates. Non-polar solvents (hexane) reduce isocyanate hydrolysis but lower solubility. Solvent screening via DoE (Design of Experiments) identifies optimal conditions (e.g., THF at 0°C, 2 h reaction time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-isocyanatoethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-isocyanatoethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.